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molecular formula C8H10OS B1585842 3-Ethoxythiophenol CAS No. 86704-82-7

3-Ethoxythiophenol

Cat. No. B1585842
M. Wt: 154.23 g/mol
InChI Key: RTJMJGJLVSKSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034954B2

Procedure details

Part A: A mixture of 3-ethoxythiophenol (10.0 g, 0.065 mol), 2-amino-5-bromothiazole monohydrobromide (17.7 g, 0.068 mol), 1 M aqueous NaOH (200 mL), and THF (200 mL) was stirred at RT for 15 min. The reaction mixture was warmed to 55° C. over 1 h, cooled to RT and concentrated under reduced pressure to remove THF. The residue was partitioned between EtOAc (ca. 500 mL) and water (ca 100 mL), and the layers were separated. The organic phase was washed with saturated aqueous NaCl (1×200 mL), dried (Na2SO4), and concentrated under reduced pressure to give a solid. The solid was triturated with CH2Cl2:hexanes (ca. 10:1) to provide 5-(3-ethoxy-phenylsulfanyl)-thiazol-2-ylamine (13.2 g, 80%) as a light brown solid. LCMS (m/z): 253 (M+H)+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([SH:10])[CH:7]=[CH:8][CH:9]=1)[CH3:2].Br.[NH2:12][C:13]1[S:14][C:15](Br)=[CH:16][N:17]=1.[OH-].[Na+]>C1COCC1>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([S:10][C:15]2[S:14][C:13]([NH2:12])=[N:17][CH:16]=2)[CH:7]=[CH:8][CH:9]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)S
Name
Quantity
17.7 g
Type
reactant
Smiles
Br.NC=1SC(=CN1)Br
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 55° C. over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove THF
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (ca. 500 mL) and water (ca 100 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaCl (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with CH2Cl2

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)SC1=CN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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